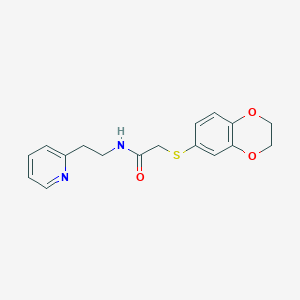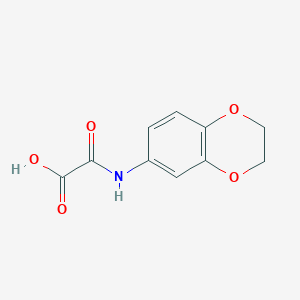![molecular formula C15H20N4O B7532328 N-cyclooctylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532328.png)
N-cyclooctylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine with cyclooctylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-cyclooctylpyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of N-cyclooctylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
N-cyclooctylpyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as photophysical characteristics
Mechanism of Action
The mechanism of action of N-cyclooctylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to alterations in cellular processes and pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
N-cyclooctylpyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and enzyme inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent cytotoxic activities against various cancer cell lines.
2-Cyanopyrazolo[1,5-a]pyrimidine: Used as a precursor for the synthesis of various pyrazolopyrimidine derivatives.
The uniqueness of this compound lies in its specific structural features and its ability to interact with a wide range of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-cyclooctylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c20-15(17-12-7-4-2-1-3-5-8-12)13-11-14-16-9-6-10-19(14)18-13/h6,9-12H,1-5,7-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIMMWISXJZTAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=NN3C=CC=NC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(Furan-3-carbonyl)piperidin-4-yl]-1-methyl-1-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7532248.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B7532250.png)
![1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea](/img/structure/B7532260.png)

![2-(5-tert-butyltetrazol-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7532264.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7532280.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide](/img/structure/B7532291.png)
![4-(1H-benzimidazol-2-yl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B7532299.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7532300.png)
![1,1-dioxo-3-[(5-phenyl-1,3-oxazol-2-yl)methyl]-2H-1lambda6,2,3-benzothiadiazin-4-one](/img/structure/B7532305.png)

![4-methyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-thiophen-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7532319.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7532338.png)
![N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532346.png)
